(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
Description
(3R,4R)-4-Fluoro-1-methyl-piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a stereochemically defined configuration at the 3R and 4R positions. The compound features a fluorine atom at the 4-position and a methyl group at the 1-position of the piperidine ring. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of fluorine substitution and stereochemistry, which influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(3R,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGKUKNSIJKZDA-BNTLRKBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transfer Hydrogenation Conditions
In a representative protocol, piperidine-4-carboxylic acid undergoes methylation via transfer hydrogenation with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) and formic acid as a hydrogen donor. The reaction proceeds at 90–95°C for 12–18 hours, yielding 1-methylpiperidine-4-carboxylic acid with >95% conversion. The stereochemical integrity of the piperidine ring is preserved under these conditions, which is crucial for subsequent steps.
Table 1: Methylation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Temperature | 90–95°C |
| Reaction Time | 12–18 hours |
| Yield | 92–96% |
Amine Group Introduction
The C3 amine group is introduced via reductive amination or nucleophilic substitution , depending on the intermediate’s functionalization.
Reductive Amination
A ketone intermediate at C3 is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves 85–90% yield with excellent stereoretention.
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
Nucleophilic Substitution
For brominated intermediates, displacement with aqueous ammonia under high-pressure conditions (5–10 bar) at 100°C provides the amine product in 75–80% yield.
Salt Formation and Purification
The final dihydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in ethanol.
Crystallization Optimization
Slow addition of 2 equivalents of HCl to a cooled (0–5°C) ethanol solution of the free base induces crystallization. The product is isolated via vacuum filtration and washed with cold ethanol to remove excess acid.
Table 3: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | 2 M HCl in ethanol |
| Temperature | 0–5°C |
| Yield | 89–93% |
| Purity (HPLC) | >99.5% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors for methylation and fluorination steps, reducing reaction times by 50% and improving consistency.
Waste Management
The process generates minimal hazardous waste, with >90% of solvents recycled via distillation.
Chemical Reactions Analysis
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
(3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride is investigated for its potential therapeutic uses, particularly in the development of drugs targeting neurological disorders. Its ability to interact with various receptors and enzymes makes it a candidate for:
- Neurological Disorders : The compound has shown potential in modulating cholinergic activity by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation . This modulation can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease.
Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing various physiological processes. Notably:
- Receptor Interaction : It has been studied for its interaction with muscarinic acetylcholine receptors implicated in cognitive functions .
Chemical Synthesis
In synthetic organic chemistry, (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to be used in:
- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the creation of new derivatives with potentially enhanced biological activities .
Industrial Applications
The compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for:
- Production of Specialty Chemicals : It is involved in creating compounds with specific biological activities that can be used in drug development .
Case Studies and Research Findings
Several studies have documented the applications and effects of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride:
Mechanism of Action
The mechanism of action of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved can vary depending on the specific application, but they often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride
- Structural Difference : The fluorine at the 4-position adopts an S-configuration instead of R.
- Impact : Stereochemical inversion alters receptor binding affinity. For example, in purine nucleoside phosphorylase inhibitors, (3R,4R) and (3S,4S) isomers showed distinct inhibitory potencies due to spatial compatibility with enzyme active sites .
- Synthesis: Similar hydrogenolysis and crystallization methods are used, but enantiomeric excess (ee > 95%) is achieved through selective crystallization .
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride
Substituent Variations
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
- Structural Difference : A benzyl group replaces the methyl group at the 1-position, and an additional methyl is present at the N-position.
- However, it may reduce blood-brain barrier penetration compared to the smaller methyl group .
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride
- Structural Difference : A trifluoromethylphenyl group is appended to the piperidine nitrogen.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding to serotonin receptors (e.g., 5-HT6). The absence of fluorine on the piperidine ring reduces stereochemical complexity .
Functional Group Modifications
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Hydrochloride
- Structural Difference : A nitro and methoxy group decorate the phenyl ring attached to the piperidine.
- However, it may increase toxicity risks compared to fluorine-substituted analogs .
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine
- Structural Difference : A pyrimidinyl group replaces the methyl group at the 1-position, and a trifluorophenyl group is added.
- Impact : The pyrimidinyl moiety enhances kinase inhibition (e.g., JAK2/STAT3 pathways), while the trifluorophenyl group improves target engagement through hydrophobic interactions .
Physicochemical Comparison
| Property | (3R,4R)-Target Compound | (3R,4S)-Isomer | (3S,4R)-Isomer | (3R,4R)-Benzyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 205.10 | 205.10 | 205.10 | 325.25 |
| Purity | ≥98% | ≥95% | ≥98% | ≥97% |
| logP | 1.2 | 1.1 | 1.3 | 2.8 |
| Solubility (mg/mL) | 25 (H2O) | 20 (H2O) | 22 (H2O) | 5 (DMSO) |
Data compiled from .
Biological Activity
The compound (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride (CAS: 2306246-14-8) is a piperidine derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor proliferation. For instance, a study demonstrated that piperidine derivatives could enhance cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
2. Cholinesterase Inhibition
Piperidine derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. Compounds similar to (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine have shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating cognitive decline .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of piperidine derivatives:
Case Study 1: Anticancer Efficacy
In a study conducted by Granchi et al., a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications in the piperidine structure significantly enhanced their cytotoxic effects against various cancer cell lines, underscoring the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective capabilities of piperidine derivatives. The study found that certain compounds could effectively inhibit cholinesterase activity while also exhibiting antioxidant properties, which may contribute to their protective effects against neuronal damage .
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Paraformaldehyde, phenethylamine HCl, ketone (e.g., 4-fluoroacetophenone) | 87–98% | |
| 2 | DAST, -78°C to -71°C, THF/hexane | 63% | |
| 4 | HCl (36.5%), 93–96°C, 17 h | 99% |
How can researchers optimize the stereochemical purity of (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride during synthesis?
Advanced Question
Stereochemical control is critical for pharmacological activity. Methods include:
Q. Key Data :
- Chiral HPLC retention times for (3R,4R) vs. (3S,4S) diastereomers differ by >2 min under normal-phase conditions .
- Enantiomeric excess (ee) >99% achieved using L-proline-derived catalysts in fluorination steps .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Basic Question
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 4.2 ppm for fluorinated C-H in H NMR) .
- Mass Spectrometry (HRMS) : Exact mass matching for (calc. 209.05, observed 209.04) .
- Elemental Analysis : Confirm Cl content (theoretical: 23.8%; observed: 23.5%) .
How does the fluorine substituent influence the compound’s pharmacological activity?
Advanced Question
Fluorine enhances metabolic stability and binding affinity via:
Q. Example Data :
| Analog | Target Receptor (IC) | LogP |
|---|---|---|
| (3R,4R)-F | σ-1: 12 nM | 1.8 |
| (3R,4H)-H | σ-1: 45 nM | 2.3 |
What strategies mitigate discrepancies in pharmacological data across studies?
Advanced Question
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for σ-1 assays) .
- Stereochemical Verification : Reanalyze batches with chiral HPLC to rule out enantiomeric contamination .
- Data Reprodubility : Cross-validate results in ≥3 independent replicates .
How is the compound’s stability assessed under physiological conditions?
Basic Question
Q. Stability Data :
| Condition | Half-Life | Degradation Product |
|---|---|---|
| pH 7.4, 37°C | >48 h | None detected |
| Human plasma | 6 h | De-methylated analog |
What computational methods predict the compound’s binding modes?
Advanced Question
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6CM4 for σ-1) .
- MD Simulations : GROMACS for 100 ns to assess fluorine’s role in binding pocket hydration .
Key Finding :
Fluorine forms a stable H-bond with Tyr 206 (distance: 2.1 Å) in σ-1 receptor simulations .
How are hydrochloride salt forms validated for crystallinity?
Basic Question
- PXRD : Match experimental patterns to simulated data from single-crystal structures .
- DSC : Detect melting points (e.g., 215°C for dihydrochloride vs. 190°C for free base) .
What in vivo models are suitable for evaluating this compound’s CNS activity?
Advanced Question
- Mouse Tail-Flick Test : Assess analgesic effects (ED = 2.5 mg/kg, σ-1 mediated) .
- Radiolabeled Tracing : Use F-labeled analogs for PET imaging in primate brains .
How do researchers address solubility challenges in aqueous formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
